molecular formula C5H10N2OS B081416 2-Methyl-1,3-thiazolidine-2-carboxamide CAS No. 13084-22-5

2-Methyl-1,3-thiazolidine-2-carboxamide

Cat. No. B081416
CAS RN: 13084-22-5
M. Wt: 146.21 g/mol
InChI Key: JMAFWCZDYHKNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-thiazolidine-2-carboxamide is a chemical compound that is commonly used in scientific research. It is a thiazolidine derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

  • Stereochemical Investigations : Studies on diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides showed that the presence of stereogenic centers on the thiazolidinone ring leads to diastereoisomers. Their structures were analyzed using NMR and mass spectra, and diastereoisomers were resolved using high-performance liquid chromatography (HPLC) (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).

  • Thiazolidine Ring Chemistry : Research on the alkaline hydrolysis of penicillin derivatives with a thiazolidine ring indicated the formation of enamine intermediates. This highlighted the possibility of thiazolidine ring opening under certain conditions (Davis, Jones, & Page, 1991).

  • Immunological Properties : Synthesis of 2-substituted thiazolidine-4-carboxamide derivatives with potentially useful immunological properties was achieved. The structures of these compounds were confirmed using NMR methods and X-ray analysis (Refouvelet et al., 2000).

  • Antimicrobial Activity : A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities against various microorganisms (Abd Alhameed et al., 2019).

  • Cardiotonic Agents : Research into the modification of the thiazolidine moiety in certain derivatives showed varying degrees of cardiotonic activity, indicating potential for cardiovascular therapeutic applications (Nate et al., 1987).

  • Antitumor Activity : The development of a PARP inhibitor with a thiazolidine-based structure showed promising results in preclinical cancer models, demonstrating the compound's effectiveness in combination with other cancer treatments (Penning et al., 2009).

properties

CAS RN

13084-22-5

Product Name

2-Methyl-1,3-thiazolidine-2-carboxamide

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

2-methyl-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C5H10N2OS/c1-5(4(6)8)7-2-3-9-5/h7H,2-3H2,1H3,(H2,6,8)

InChI Key

JMAFWCZDYHKNPQ-UHFFFAOYSA-N

SMILES

CC1(NCCS1)C(=O)N

Canonical SMILES

CC1(NCCS1)C(=O)N

synonyms

2-Thiazolidinecarboxamide,2-methyl-(8CI,9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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